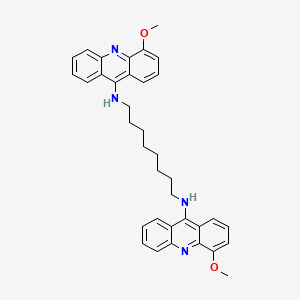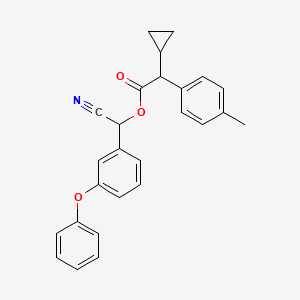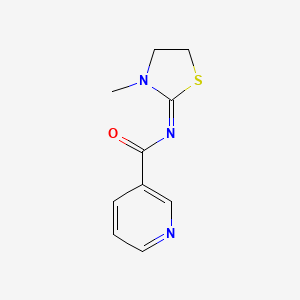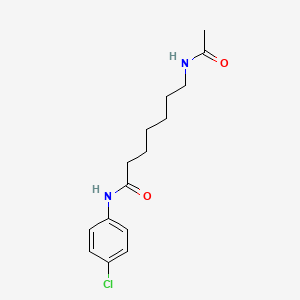![molecular formula C13H10N2 B14493583 2-Methylbenzo[h][1,6]naphthyridine CAS No. 63481-95-8](/img/structure/B14493583.png)
2-Methylbenzo[h][1,6]naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylbenzo[h][1,6]naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. These compounds are characterized by their fused ring structure, which includes two nitrogen atoms. The presence of a methyl group at the 2-position of the benzo[h][1,6]naphthyridine core adds to its unique chemical properties. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylbenzo[h][1,6]naphthyridine typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-aminonicotinaldehyde with a suitable alkyne in the presence of a catalyst such as copper(II) triflate (Cu(OTf)2) and a base like diethylamine (Et2NH). This reaction proceeds through a hydroamination followed by a Friedländer condensation to yield the desired naphthyridine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Methylbenzo[h][1,6]naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce double bonds or nitro groups.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the methyl group, using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, mild temperatures.
Substitution: NaH, LDA, aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines or alkanes. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, at specific positions on the naphthyridine ring.
Scientific Research Applications
2-Methylbenzo[h][1,6]naphthyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methylbenzo[h][1,6]naphthyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as protein kinases or interact with DNA to exert its biological effects. The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine: Another naphthyridine derivative with different nitrogen atom positions, exhibiting distinct chemical and biological properties.
1,5-Naphthyridine: Known for its applications in medicinal chemistry and its unique reactivity compared to other naphthyridines.
Dinaphthonaphthyridines: A class of compounds with potent antioxidant and anticancer activities, structurally related to 2-Methylbenzo[h][1,6]naphthyridine.
Uniqueness
This compound is unique due to its specific methyl substitution at the 2-position, which influences its reactivity and biological activity
Properties
CAS No. |
63481-95-8 |
|---|---|
Molecular Formula |
C13H10N2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-methylbenzo[h][1,6]naphthyridine |
InChI |
InChI=1S/C13H10N2/c1-9-6-7-10-8-14-12-5-3-2-4-11(12)13(10)15-9/h2-8H,1H3 |
InChI Key |
WVUMQYBLKVVJOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C=NC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(5,6-Dimethoxy-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid](/img/structure/B14493508.png)





![Diethyl [1-(2H-1,3-benzodioxol-5-yl)-2-nitroethyl]phosphonate](/img/structure/B14493540.png)






![2-{[4-(Diethylamino)anilino]methyl}-4-nonylphenol](/img/structure/B14493587.png)
